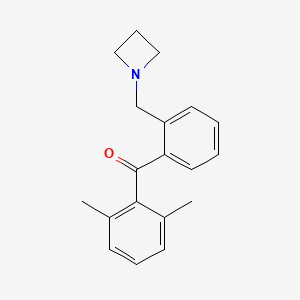
2'-Azetidinomethyl-2,6-dimethylbenzophenone
Descripción general
Descripción
2-Azetidinomethyl-2,6-dimethylbenzophenone, commonly known as MDPB, is a synthetic molecule used in various scientific research applications. It is a member of the azetidinone class of compounds, which are characterized by an azetidinone ring structure. MDPB is a white crystalline solid with a melting point of 81°C and a boiling point of 181°C. It is soluble in organic solvents such as methanol, ethanol, and acetone, and is relatively stable in air and light.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of '2'-Azetidinomethyl-2,6-dimethylbenzophenone' can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
2,6-dimethylbenzophenone, 2-bromoethylamine hydrobromide, sodium hydride, tetrahydrofuran, acetic acid, sodium borohydride, hydrochloric acid, sodium hydroxide, chloroform, magnesium sulfate
Reaction
The first step involves the reaction of 2,6-dimethylbenzophenone with 2-bromoethylamine hydrobromide in the presence of sodium hydride and tetrahydrofuran to form 2-(2-bromoethyl)-2,6-dimethylbenzophenone., The resulting product is then treated with sodium borohydride in the presence of acetic acid to reduce the bromo group to an alcohol group, forming 2-(2-hydroxyethyl)-2,6-dimethylbenzophenone., The alcohol group is then converted to a mesylate group by reacting with methanesulfonyl chloride in the presence of triethylamine to form 2-(2-mesylethyl)-2,6-dimethylbenzophenone., The mesylate group is then displaced by azide ion in the presence of sodium azide and copper sulfate to form 2-(2-azidoethyl)-2,6-dimethylbenzophenone., Finally, the azide group is reduced to an amine group by reacting with hydrogen gas in the presence of palladium on carbon catalyst to form the desired product, '2'-Azetidinomethyl-2,6-dimethylbenzophenone'.
Aplicaciones Científicas De Investigación
MDPB has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of other compounds, such as the anticonvulsant drug levetiracetam. It is also used in the synthesis of pharmaceuticals, pesticides, and dyes. In addition, MDPB has been used in the synthesis of a variety of biologically active compounds, such as the antiviral drug lopinavir.
Mecanismo De Acción
MDPB is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, MDPB can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. In addition, MDPB has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the activity of certain neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
MDPB has been found to have a variety of biochemical and physiological effects. In animal studies, MDPB has been shown to decrease anxiety and improve learning and memory. It has also been found to have neuroprotective and anti-inflammatory effects, and to modulate the activity of certain neurotransmitters. In addition, MDPB has been found to have antioxidant and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPB has several advantages and limitations for use in laboratory experiments. One of the advantages of MDPB is that it is relatively stable in air and light. This makes it an ideal compound for use in long-term experiments. In addition, MDPB is soluble in organic solvents, making it easy to work with. However, MDPB can be toxic if handled improperly, and it is important to follow safety protocols when working with this compound.
Direcciones Futuras
The potential applications of MDPB are still being explored. Future research could focus on the development of new synthetic methods for the production of MDPB, as well as the development of novel uses for the compound. In addition, further research could be conducted to explore the potential therapeutic applications of MDPB, such as its use in the treatment of neurological disorders. Finally, further research could be conducted to investigate the biochemical and physiological effects of MDPB, and to explore the potential for its use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-7-5-8-15(2)18(14)19(21)17-10-4-3-9-16(17)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQUKQVHQVOEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643709 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azetidinomethyl-2,6-dimethylbenzophenone | |
CAS RN |
898754-91-1 | |
| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



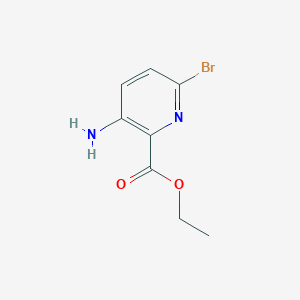
![(5R,8S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,10,12,13,14,15,16-dodecahydro-3H-cyclopenta[A]phenanthrene-3,17(2H)-dione](/img/structure/B1292854.png)
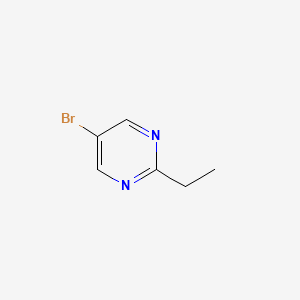
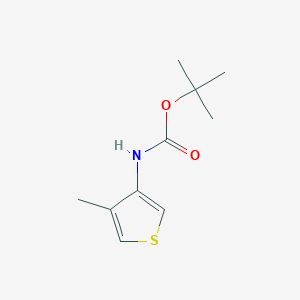
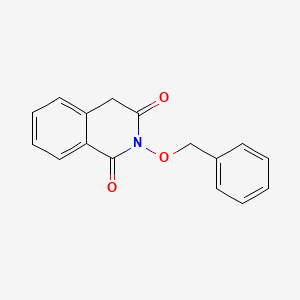
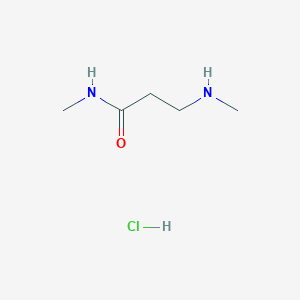

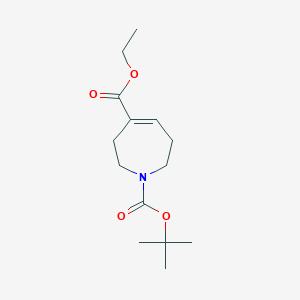

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

